molecular formula C11H19NO5 B1473808 (R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1273566-86-1

(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No.: B1473808
CAS No.: 1273566-86-1
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-MRVPVSSYSA-N
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Description

“®-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” is a compound that falls under the category of tert-butyloxycarbonyl-protected amino acids . These compounds are often used in the synthesis of dipeptides .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid : This compound has been synthesized via a lipase-catalyzed regioselective lactamization, demonstrating the use of enzymes in organic synthesis (Aurell, Karlsson, Pontén, & Andersen, 2014).

  • Synthesis of Aldehyde Building Blocks : The compound has been used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, essential in combinatorial solid-phase synthesis (Groth & Meldal, 2001).

  • Development of Chemical Reactions : It has been involved in reactions like the regioselective synthesis of lactams, demonstrating its role in facilitating complex organic reactions (Xia, Chen, & Yu, 2013).

Chemical Process Development

  • Ester and Anhydride Formation : This compound has been used in reactions leading to the formation of esters and anhydrides, showcasing its utility in varied chemical processes (Bartoli et al., 2007).

  • Synthesis of Antibacterial Compounds : Its derivatives, like N-tert-butoxycarbonyl-thiazolidine carboxylic acid, have shown potential antibacterial activities, indicating its relevance in medicinal chemistry (Song, Ma, & Zhu, 2015).

Pharmaceutical Research

  • Peptide Isosteres Synthesis : It has been used in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, which are significant in developing novel peptide-based drugs (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Synthesis of Chiral Auxiliaries : The compound has been used in dynamic kinetic resolution, leading to stereoselective alkylations, which are crucial in synthesizing chiral pharmaceutical intermediates (Kubo, Kubota, Takahashi, & Nunami, 1997).

Advanced Material Synthesis

  • Synthesis of Advanced Chemical Intermediates : Its use in the synthesis of complex chemical intermediates like azabicyclo[3.1.0]hexane derivatives shows its potential in advanced material synthesis (Gan et al., 2013).

  • Hydroformylation of Oxazoline Derivatives : The compound has been used in hydroformylation reactions to synthesize oxazolidine derivatives, important in creating novel materials (Kollár & Sándor, 1993).

Mechanism of Action

The mechanism of action for the synthesis of these compounds involves the reaction of the amine with a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .

Safety and Hazards

While specific safety and hazards related to “®-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” are not mentioned in the search results, it’s noted that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Future Directions

The future directions for the use of “®-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” and similar compounds could involve expanding the applicability of AAILs. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273566-86-1
Record name (2R)-4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Reactant of Route 6
(R)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

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